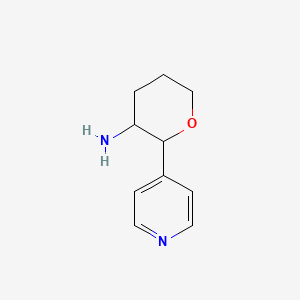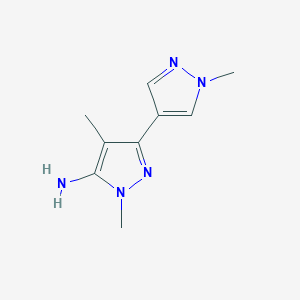
1,4-Dimethyl-3-(1-methyl-1H-pyrazol-4-YL)-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dimethyl-3-(1-methyl-1H-pyrazol-4-YL)-1H-pyrazol-5-amine is a heterocyclic compound that features two pyrazole rings Pyrazoles are five-membered rings containing three carbon atoms and two adjacent nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-3-(1-methyl-1H-pyrazol-4-YL)-1H-pyrazol-5-amine typically involves the formation of the pyrazole rings followed by their functionalization. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions. The reaction conditions often include refluxing in ethanol or other suitable solvents .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dimethyl-3-(1-methyl-1H-pyrazol-4-YL)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
1,4-Dimethyl-3-(1-methyl-1H-pyrazol-4-YL)-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1,4-Dimethyl-3-(1-methyl-1H-pyrazol-4-YL)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dimethyl-5-amino-1H-pyrazole: Similar in structure but lacks the second pyrazole ring.
3,5-Dimethyl-1H-pyrazole: Lacks the amino group and the second pyrazole ring.
1-Methyl-3,5-dimethyl-1H-pyrazole: Similar but lacks the amino group.
Uniqueness
1,4-Dimethyl-3-(1-methyl-1H-pyrazol-4-YL)-1H-pyrazol-5-amine is unique due to the presence of two pyrazole rings and the specific substitution pattern. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C9H13N5 |
|---|---|
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
2,4-dimethyl-5-(1-methylpyrazol-4-yl)pyrazol-3-amine |
InChI |
InChI=1S/C9H13N5/c1-6-8(12-14(3)9(6)10)7-4-11-13(2)5-7/h4-5H,10H2,1-3H3 |
Clave InChI |
XSUOVCWIJVSJPV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N(N=C1C2=CN(N=C2)C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


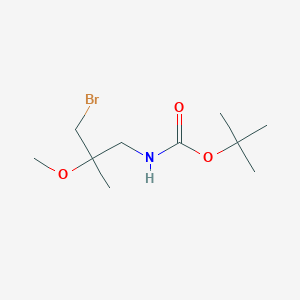
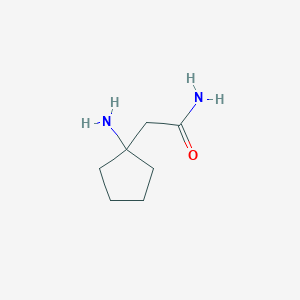
![2-[(4-Ethylphenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B13071670.png)
![tert-butyl4-{4-[(Z)-N'-[(Z)-4-tert-butylbenzoyloxy]carbamimidoyl]phenyl}piperazine-1-carboxylate](/img/structure/B13071678.png)
![1-[2-(Thiomorpholin-4-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13071686.png)
![Benzyl 5-hydrazinyl-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13071690.png)
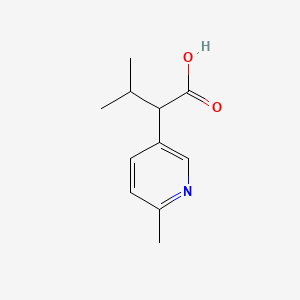
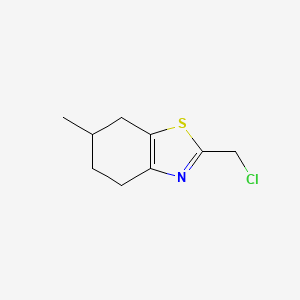
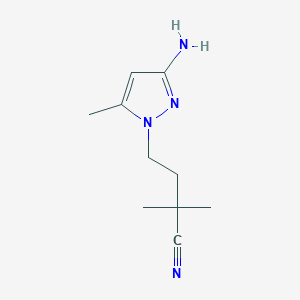
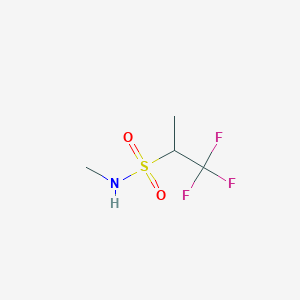
![2-{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-4-yl}acetic acid](/img/structure/B13071718.png)
